N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to designing drug-like molecules .
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenoxypropanoic acid with 1H-1,3-benzodiazole-2-amine in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as a solvent . The reaction is typically carried out under mild conditions to obtain the desired product in high yields .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide can be compared with other benzimidazole derivatives such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide . These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H15N3O2/c1-11(21-12-7-3-2-4-8-12)15(20)19-16-17-13-9-5-6-10-14(13)18-16/h2-11H,1H3,(H2,17,18,19,20) |
InChI Key |
UNAMILXWEJVGSO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 |
Origin of Product |
United States |
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